molecular formula C16H14N2O4S2 B10756326 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide

4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide

Cat. No.: B10756326
M. Wt: 362.4 g/mol
InChI Key: MXAPQGDBWFYKKX-NTEUORMPSA-N
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Description

4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a thiazole ring, a furan ring, and a sulfonamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Furan Ring Introduction: The furan ring is introduced via a condensation reaction with an aldehyde derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce hydroxylated thiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it is studied for its potential bioactivity. Compounds containing thiazole and furan rings are often investigated for their antimicrobial and anticancer properties.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The thiazole and furan rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential bioactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2O4S2

Molecular Weight

362.4 g/mol

IUPAC Name

(NZ)-4-methyl-N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C16H14N2O4S2/c1-10-3-7-13(8-4-10)24(20,21)18-16-17-15(19)14(23-16)9-12-6-5-11(2)22-12/h3-9H,1-2H3,(H,17,18,19)/b14-9+

InChI Key

MXAPQGDBWFYKKX-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C\C3=CC=C(O3)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=C(O3)C)S2

Origin of Product

United States

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